molecular formula C14H27N B14548238 N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine CAS No. 61753-84-2

N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine

Cat. No.: B14548238
CAS No.: 61753-84-2
M. Wt: 209.37 g/mol
InChI Key: CTYOYWVKFFLEJL-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a heptane backbone with a prop-2-yn-1-yl group and two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine typically involves the alkylation of a heptan-1-amine derivative with a prop-2-yn-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new amine derivatives with different functional groups.

Scientific Research Applications

N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(prop-2-yn-1-yl)heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The prop-2-yn-1-yl group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-propyn-1-amine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Di(prop-2-yn-1-yl)adamantan-1-amine: Contains an adamantane backbone with prop-2-yn-

Properties

CAS No.

61753-84-2

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N,N-diethyl-3-prop-2-ynylheptan-1-amine

InChI

InChI=1S/C14H27N/c1-5-9-11-14(10-6-2)12-13-15(7-3)8-4/h2,14H,5,7-13H2,1,3-4H3

InChI Key

CTYOYWVKFFLEJL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCN(CC)CC)CC#C

Origin of Product

United States

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